molecular formula C11H20N4O B3281669 1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 739364-93-3

1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile

Cat. No. B3281669
CAS RN: 739364-93-3
M. Wt: 224.3 g/mol
InChI Key: INESFTOSFRZYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile, also known as AMPP, is a chemical compound that has been the subject of extensive scientific research. It is a small molecule inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. AMPP has shown promise in the treatment of type 2 diabetes and other metabolic disorders.

Mechanism of Action

1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile works by inhibiting the enzyme DPP-4, which is involved in the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types. Additionally, this compound has been shown to improve endothelial function and reduce atherosclerosis in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile has several advantages as a tool compound for laboratory experiments. It is relatively easy to synthesize and has good stability in solution. Additionally, this compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to the use of this compound in laboratory experiments. For example, its effects on glucose metabolism may be context-dependent and may vary depending on the experimental system used. Additionally, the effects of this compound on other physiological systems may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile. One area of interest is the development of more potent and selective DPP-4 inhibitors based on the structure of this compound. Additionally, there is interest in exploring the effects of this compound on other physiological systems, such as the immune system and the central nervous system. Finally, there is interest in exploring the potential therapeutic applications of this compound in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.

Scientific Research Applications

1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile has been extensively studied in vitro and in vivo for its potential therapeutic applications. In cell culture studies, this compound has been shown to increase insulin secretion and improve glucose uptake in pancreatic beta cells. In animal models of diabetes, this compound has been shown to improve glucose tolerance and reduce blood glucose levels. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic benefits.

properties

IUPAC Name

1-[2-[(1-amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-11(2,8-13)14-7-10(16)15-5-3-4-9(15)6-12/h9,14H,3-5,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INESFTOSFRZYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NCC(=O)N1CCCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Reactant of Route 2
1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Reactant of Route 3
1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Reactant of Route 4
1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Reactant of Route 5
1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Reactant of Route 6
1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.